molecular formula C10H17NO2 B13323271 Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate

Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate

Cat. No.: B13323271
M. Wt: 183.25 g/mol
InChI Key: GFRSFNSRMJFZIT-UHFFFAOYSA-N
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Description

Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo[3.3.1]nonane family, which is known for its unique structural properties and potential biological activities. The presence of the nitrogen atom in the bicyclic framework makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate can be synthesized through several methods. One common approach involves the Michael reaction of methyl 1-benzyl-4-oxopiperidine-3-carboxylate with α,β-unsaturated carbonyl compounds . This reaction typically occurs in methanol in the presence of triethylamine, leading to the formation of 6-hydroxy-6-methyl-3-azabicyclo[3.3.1]nonane-1-carboxylates .

Another method involves a one-pot tandem Mannich annulation, where aromatic ketones, paraformaldehyde, and dimethylamine are used as starting materials . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic framework can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate is a compound of significant interest due to its biological activity, particularly concerning its interactions with nicotinic acetylcholine receptors (nAChRs) and potential therapeutic applications. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that includes a nitrogen atom within a saturated ring system, which is crucial for its pharmacological activity. The compound's structure allows it to interact effectively with various biological targets, particularly receptors involved in neurotransmission.

Interaction with Nicotinic Acetylcholine Receptors

The primary area of research surrounding this compound is its role as an antagonist of nAChRs, especially the α7 subtype. Studies have shown that compounds structurally related to this bicyclic system exhibit potent antagonist activity against α7 nAChRs, which are implicated in several neurological disorders.

  • Antagonist Potency : The compound has demonstrated significant antagonist effects on human α7 nAChRs, with some analogues achieving IC50 values in the low nanomolar range (e.g., IC50 = 2 nM for methyllycaconitine) . This high potency suggests that this compound could be a valuable lead compound for further development.
  • Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the side chains of the bicyclic structure can enhance or diminish biological activity. For instance, variations in the ester side-chain significantly affect the antagonist potency at α7 nAChRs .

Case Studies

Several case studies have highlighted the biological relevance of related compounds:

  • A study on C(8) substituted 1-azabicyclo[3.3.1]non-3-enes showed that certain derivatives exhibited high affinity for human muscarinic receptors (Ki values significantly lower than traditional agonists like carbachol) . Such findings suggest that similar modifications could enhance the activity of this compound.
  • Another study focused on methyllycaconitine analogues , revealing that specific structural features are critical for their antagonist effects on nAChRs . The findings support the hypothesis that this compound may share similar mechanisms of action.

Pharmacological Implications

The antagonistic properties of this compound suggest potential therapeutic applications in treating conditions like Alzheimer's disease and schizophrenia, where modulation of cholinergic signaling is beneficial.

Table: Summary of Biological Activity Findings

CompoundTarget ReceptorIC50 (nM)Reference
Methyllycaconitineα7 nAChR2
C(8) substituted 1-azabicyclo[3.3.1]noneneM1-M5 muscarinic receptors<10
Various analoguesα7 nAChRVaries (up to <100)

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-9(12)10-4-2-3-8(5-10)6-11-7-10/h8,11H,2-7H2,1H3

InChI Key

GFRSFNSRMJFZIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC(C1)CNC2

Origin of Product

United States

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